

Tris(dimethylamino)chlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)chlorosilane*

Cat. No.: *B079415*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)chlorosilane, with the chemical formula $C_6H_{18}ClN_3Si$, is a sterically hindered organosilicon compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. While direct applications in drug development are not extensively documented in scientific literature, this guide explores its potential utility as a bulky silylating agent for the protection of functional groups, a common strategy in complex molecule synthesis. Detailed experimental protocols for its synthesis are extrapolated from related compounds, and its reactivity with nucleophiles is discussed based on the principles of organosilicon chemistry.

Introduction

Tris(dimethylamino)chlorosilane is a reactive chlorosilane characterized by the presence of three dimethylamino groups attached to the silicon atom. This substitution pattern imparts significant steric bulk and distinct electronic properties to the molecule. While its primary applications appear to be in the realm of materials science, its structural features suggest potential as a highly specialized reagent in organic synthesis, particularly for chemoselective transformations where steric hindrance can be exploited. This guide aims to provide a detailed technical resource for researchers considering the use of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **Tris(dimethylamino)chlorosilane** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

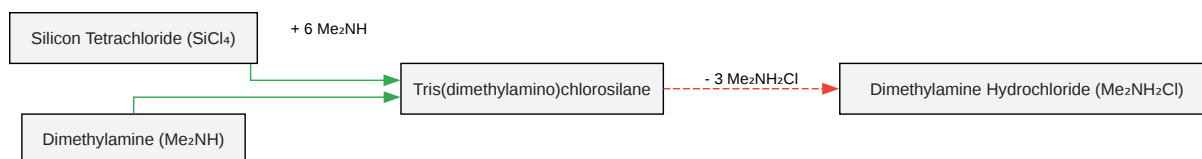
Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₈ ClN ₃ Si	
Molecular Weight	195.77 g/mol	
CAS Number	13307-05-6	
Appearance	Liquid	
Boiling Point	78 °C at 14 mmHg	
Density	0.973 g/mL at 25 °C	
Flash Point	58.9 °C (closed cup)	
Storage Temperature	2-8°C	
SMILES String	CN(C)--INVALID-LINK-- (N(C)C)N(C)C	
InChI Key	YLZCZVGQEADVNK- UHFFFAOYSA-N	

Synthesis

While a specific, peer-reviewed experimental protocol for the synthesis of **Tris(dimethylamino)chlorosilane** is not readily available in the chemical literature, its preparation can be reliably inferred from the general synthesis of aminosilanes and patents describing the synthesis of the closely related tris(dimethylamino)silane.[1][2] The most logical synthetic route is the aminolysis of a suitable chlorosilane precursor with dimethylamine.

Proposed Synthetic Pathway

The reaction of silicon tetrachloride with an excess of dimethylamine is the most probable method for the synthesis of **Tris(dimethylamino)chlorosilane**. The stoichiometry of the reaction would need to be carefully controlled to favor the trisubstituted product over the mono-, di-, and tetra-substituted silanes.



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Caption: Proposed synthesis of **Tris(dimethylamino)chlorosilane**.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on the synthesis of related aminosilanes and general organosilicon chemistry principles. Researchers should conduct their own risk assessment and optimization.

Materials:

- Silicon tetrachloride (SiCl₄)
- Anhydrous dimethylamine ((CH₃)₂NH)
- Anhydrous, non-polar solvent (e.g., hexane, toluene)
- Inert gas (e.g., nitrogen, argon)

Procedure:

- A reaction flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of anhydrous dimethylamine in the chosen solvent. The flask is cooled in an ice-salt bath or a dry ice-acetone bath.

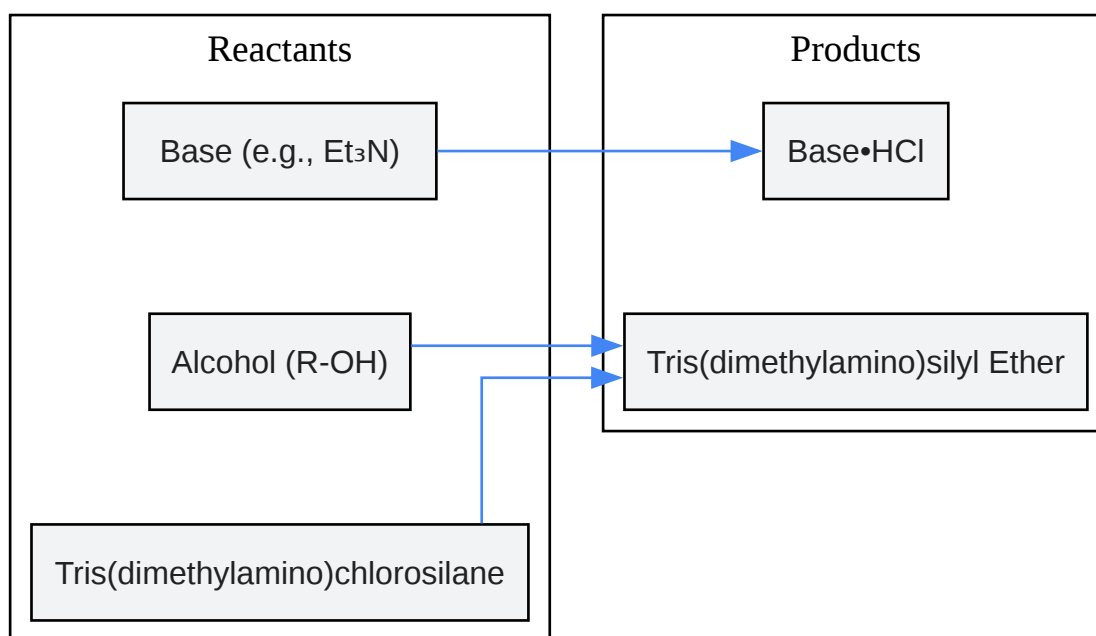
- A solution of silicon tetrachloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred dimethylamine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature below 0 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- The resulting slurry, containing the product and dimethylamine hydrochloride precipitate, is filtered under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by fractional vacuum distillation to yield pure **Tris(dimethylamino)chlorosilane**.

Reactivity and Potential Applications in Organic Synthesis

Due to the presence of a reactive Si-Cl bond and sterically demanding dimethylamino groups, **Tris(dimethylamino)chlorosilane** is expected to act as a bulky silylating agent. Silylation is a common strategy in organic synthesis, particularly in drug development, to protect reactive functional groups such as alcohols, amines, and thiols. The steric hindrance of the tris(dimethylamino)silyl group would likely impart high selectivity for the silylation of less hindered functional groups.

Reaction with Nucleophiles: Silylation

Tris(dimethylamino)chlorosilane will react with nucleophiles (e.g., alcohols, amines, thiols) to form the corresponding silylated products, with the concomitant formation of dimethylamine hydrochloride if a stoichiometric amount of a base is not used. The reaction with an alcohol to form a silyl ether is a representative example.



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Caption: General silylation reaction with an alcohol.

The Tris(dimethylamino)silyl Protecting Group

The tris(dimethylamino)silyl group, if used for protection, would be expected to exhibit stability properties influenced by its steric bulk. Generally, bulkier silyl groups offer greater stability towards acidic and basic hydrolysis. This would make the tris(dimethylamino)silyl group potentially more robust than smaller silyl protecting groups like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. However, the presence of the nitrogen atoms might influence its stability and reactivity in ways not seen with alkyl- or arylsilanes.

Deprotection: The cleavage of the silyl ether would likely be achieved under conditions typical for the deprotection of bulky silyl ethers, such as with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or strong acidic conditions.

Safety and Handling

Tris(dimethylamino)chlorosilane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	Description
Flammable Liquid	Flammable liquid and vapor.
Corrosive	Causes severe skin burns and eye damage.
Water Reactive	Reacts with water, releasing flammable and corrosive byproducts.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
- Skin and Body Protection: A lab coat and, if necessary, an apron and boots.
- Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.

Handling and Storage:

- Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture.
- Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
- Keep the container tightly sealed.
- Ground all equipment to prevent static discharge.

Conclusion

Tris(dimethylamino)chlorosilane is a sterically hindered chlorosilane with potential as a specialized silylating agent in organic synthesis. While its direct application in drug development is not well-documented, its chemical properties suggest it could be a useful tool for selective protection of functional groups in complex molecules. Further research into its reactivity and the stability of the corresponding silyl ethers is warranted to fully explore its potential in medicinal chemistry and other areas of organic synthesis. Researchers should

exercise caution due to its hazardous nature and handle it in accordance with strict safety protocols.

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References

- 1. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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